

Application Notes and Protocols for Genomic Epidemiology of Staphylococcus aureus ST93

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing genomic epidemiology to track the dissemination of Staphylococcus aureus Sequence Type 93 (ST93), a virulent and predominant community-associated methicillin-resistant S. aureus (CA-MRSA) clone in Australia.

Introduction to ST93 Genomic Epidemiology

Staphylococcus aureus ST93 has emerged as a significant public health concern, particularly in Australia, where it is a leading cause of community-associated MRSA infections.^{[1][2]} Genomic epidemiology offers powerful tools to understand the evolution, transmission dynamics, and virulence of this clone. By analyzing the complete genetic makeup of ST93 isolates, researchers can reconstruct its evolutionary history, identify transmission clusters, and uncover genetic determinants associated with its virulence and antibiotic resistance. This information is crucial for informing public health interventions, infection control strategies, and the development of new therapeutics.

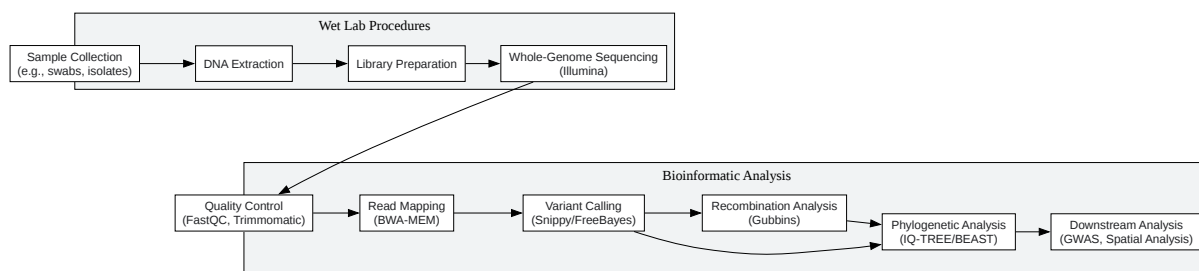
Key Genomic Features of S. aureus ST93

Genomic analyses have revealed key features of the ST93 lineage, providing insights into its evolutionary trajectory and genetic makeup.

Genomic Feature	Finding	Reference
Lineage Origin	Emerged from a methicillin-susceptible progenitor in remote Northern Australia.	[1]
Methicillin Resistance	Acquired the staphylococcal cassette chromosome mec (SCCmec) IVa on multiple occasions.	[1]
Evolutionary History	A highly recombinant genome with portions derived from an early diverging <i>S. aureus</i> population.	[1]
Dissemination	Spread to Australia's east coast by the year 2000, with subsequent sporadic and non-sustained introductions to other regions like the United Kingdom.	[1][2]
Associated Populations	Clonal expansion has been observed within Pacific Islander populations in New Zealand, who experience similar disadvantages to Australian Indigenous populations.	[1]

Experimental and Analytical Workflow

The genomic epidemiological investigation of *S. aureus* ST93 involves a multi-step process from sample collection to data interpretation. The following diagram illustrates a typical workflow.



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Genomic epidemiology workflow for ST93.

Experimental Protocols

Protocol 1: Genomic DNA Extraction from *S. aureus*

This protocol describes the isolation of high-quality genomic DNA (gDNA) from *S. aureus* cultures, suitable for whole-genome sequencing.

Materials:

- *S. aureus* culture grown overnight in Brain Heart Infusion (BHI) broth.
- Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1.2% Triton X-100, 20 mg/ml lysozyme.
- RNase A (10 mg/ml).
- Proteinase K (20 mg/ml).
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

- Chloroform:Isoamyl Alcohol (24:1).
- 3 M Sodium Acetate (pH 5.2).
- 100% Ethanol (ice-cold).
- 70% Ethanol (ice-cold).
- Nuclease-free water.
- Microcentrifuge and tubes.

Procedure:

- Pellet 1.5 ml of overnight *S. aureus* culture by centrifugation at 12,000 x g for 2 minutes.
- Resuspend the pellet in 180 µl of lysis buffer.
- Incubate at 37°C for 30 minutes.
- Add 25 µl of Proteinase K and 5 µl of RNase A. Incubate at 56°C for 30 minutes.
- Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex for 30 seconds.
- Centrifuge at 12,000 x g for 5 minutes.
- Transfer the upper aqueous phase to a new tube.
- Repeat the phenol:chloroform:isoamyl alcohol extraction.
- Add an equal volume of chloroform:isoamyl alcohol and vortex for 30 seconds.
- Centrifuge at 12,000 x g for 5 minutes.
- Transfer the upper aqueous phase to a new tube.
- Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
- Incubate at -20°C for at least 1 hour to precipitate the DNA.

- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Discard the supernatant and wash the pellet with 500 µl of ice-cold 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Air-dry the pellet for 10-15 minutes.
- Resuspend the DNA in 50-100 µl of nuclease-free water.
- Quantify the DNA using a Qubit fluorometer and assess purity using a NanoDrop spectrophotometer.

Protocol 2: Illumina Library Preparation

This protocol outlines the preparation of sequencing libraries from extracted *S. aureus* gDNA using the Illumina DNA Prep kit.[\[3\]](#)[\[4\]](#)

Materials:

- Illumina DNA Prep (formerly Nextera DNA Flex) Library Prep Kit.
- Purified *S. aureus* gDNA (100-500 ng).
- Magnetic stand.
- Thermal cycler.
- Microcentrifuge and tubes.

Procedure:

- Tagmentation:
 - Normalize the gDNA to the recommended concentration.
 - In a PCR tube, combine the normalized gDNA with the Tagmentation Master Mix.

- Incubate in a thermal cycler according to the manufacturer's instructions to allow for simultaneous fragmentation and adapter ligation.
- Post-Tagmentation Cleanup:
 - Add the Tagmentation Stop Buffer to halt the reaction.
 - Perform a bead-based cleanup to remove the tagmentation enzymes and select for the desired fragment size.
- PCR Amplification:
 - Amplify the tagmented DNA using a limited-cycle PCR to add the index sequences and generate sufficient material for sequencing.
 - Use the appropriate i5 and i7 index primers for multiplexing.
- Library Cleanup and Normalization:
 - Perform a final bead-based cleanup to remove PCR reagents.
 - Normalize the library concentrations to ensure even representation in the sequencing run.
- Library Pooling and Sequencing:
 - Pool the normalized libraries.
 - Sequence the pooled libraries on an Illumina platform (e.g., MiSeq, NextSeq) according to the manufacturer's instructions.

Bioinformatic Analysis Protocols

Protocol 3: Read Quality Control, Mapping, and Variant Calling

This protocol describes a typical bioinformatics pipeline for processing raw sequencing reads to identify genetic variants.

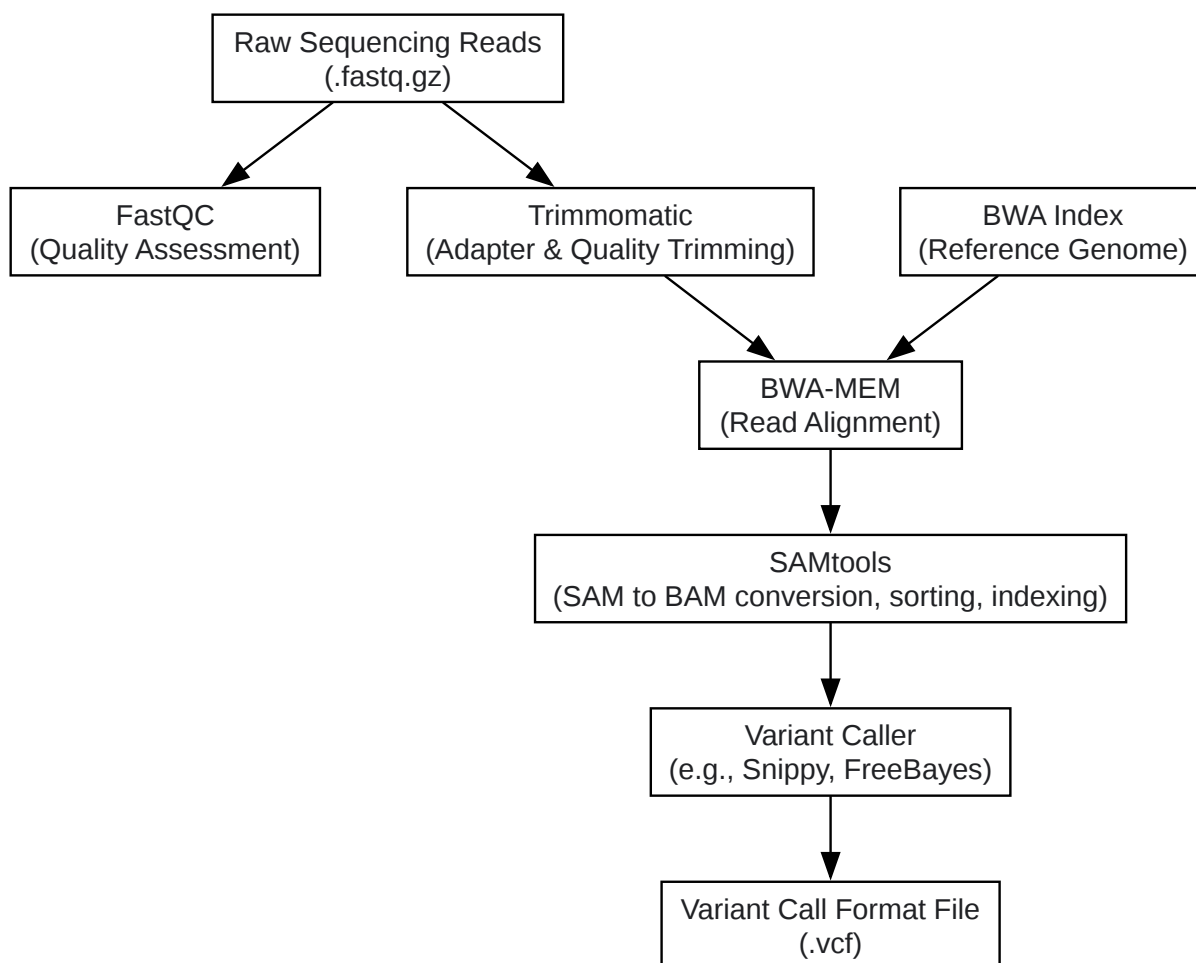
Software:

- FastQC (for quality control).
- Trimmomatic (for read trimming).
- BWA-MEM (for read mapping).
- SAMtools (for alignment manipulation).
- Snippy or FreeBayes (for variant calling).[5]

Procedure:

- Quality Control:
 - Assess the quality of the raw FASTQ files using FastQC.
 - `fastqc *.fastq.gz`
- Read Trimming:
 - Trim low-quality bases and adapter sequences using Trimmomatic.
 - `java -jar trimmomatic.jar PE -phred33 input_R1.fastq.gz input_R2.fastq.gz output_paired_R1.fastq.gz output_unpaired_R1.fastq.gz output_paired_R2.fastq.gz output_unpaired_R2.fastq.gz ILLUMINACLIP:adapters.fa:2:30:10 LEADING:3 TRAILING:3 SLIDINGWINDOW:4:15 MINLEN:36`
- Read Mapping:
 - Index the reference genome (e.g., a complete ST93 genome) using BWA.
 - `bwa index reference.fasta`
 - Align the trimmed reads to the reference genome using BWA-MEM.
 - `bwa mem -t 4 reference.fasta output_paired_R1.fastq.gz output_paired_R2.fastq.gz > aligned_reads.sam`
- Alignment Processing:

- Convert the SAM file to a sorted BAM file using SAMtools.
- `samtools view -bS aligned_reads.sam | samtools sort -o sorted_reads.bam`
- Index the sorted BAM file.
- `samtools index sorted_reads.bam`
- Variant Calling (using Snippy):
 - Run Snippy to call SNPs and indels.
 - `snippy --cpus 4 --outdir snippy_output --ref reference.gbk --R1 output_paired_R1.fastq.gz --R2 output_paired_R2.fastq.gz`



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Variant calling workflow.

Protocol 4: Phylogenetic and Phylodynamic Analysis

This protocol outlines the steps for constructing a phylogenetic tree and inferring population dynamics using BEAST.^{[6][7]}

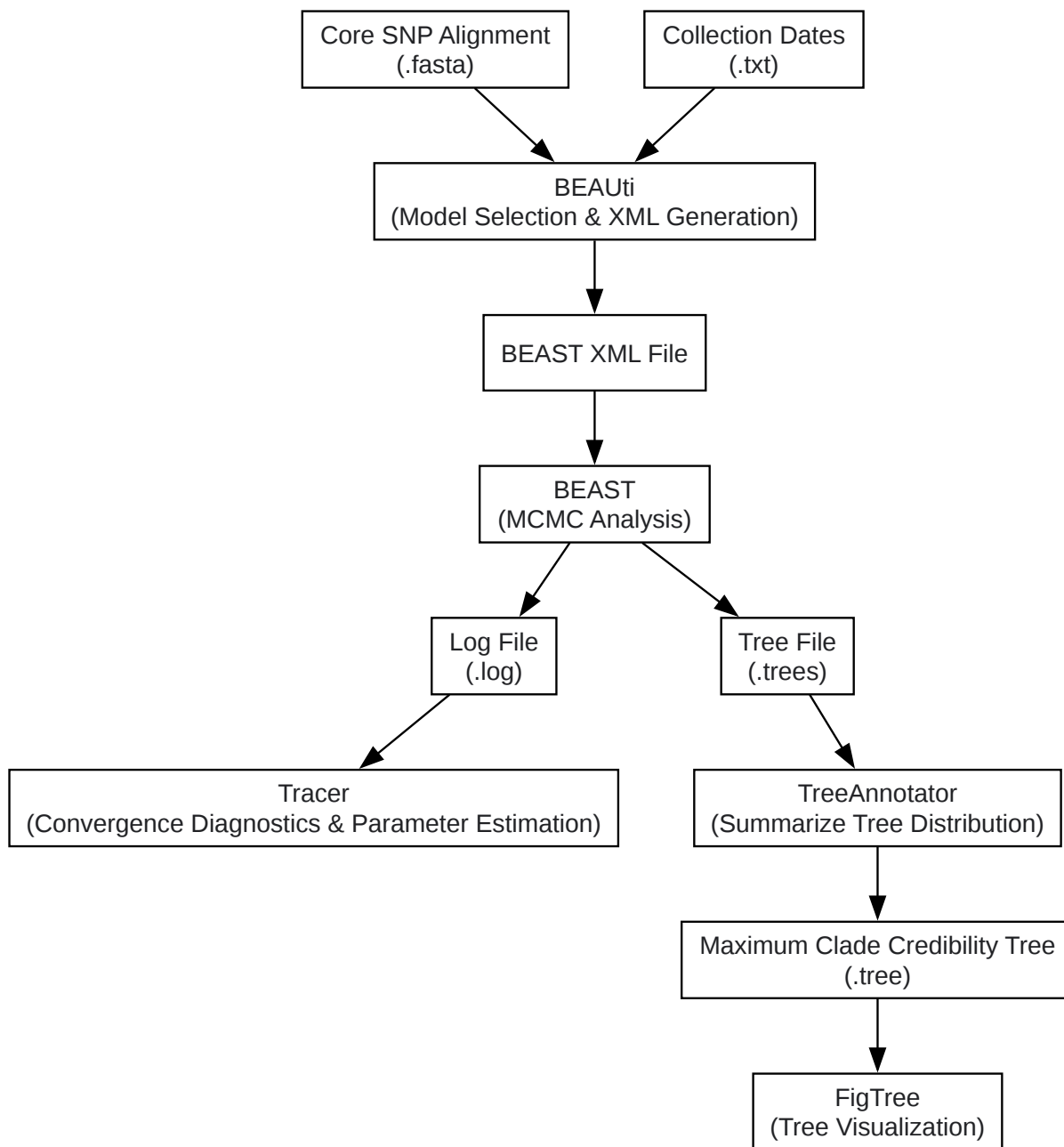
Software:

- BEAUti (for setting up the BEAST XML file).
- BEAST (for Bayesian phylogenetic analysis).
- Tracer (for analyzing the output of BEAST).
- FigTree (for visualizing trees).

Procedure:

- Prepare the Input File:
 - Create a multi-FASTA alignment of the core genome SNPs from your ST93 isolates.
 - Create a tab-delimited file with isolate names and their collection dates.
- Set up the Analysis in BEAUti:
 - Load the alignment file.
 - In the "Tips" tab, load the date file to calibrate the molecular clock.
 - In the "Sites" tab, select a suitable substitution model (e.g., GTR+G) and estimate base frequencies.
 - In the "Clocks" tab, choose a clock model (e.g., Strict Clock or Relaxed Clock Log Normal).

- In the "Trees" tab, select a tree prior that reflects the expected population dynamics (e.g., Coalescent Bayesian Skyline).
- In the "Priors" tab, review and, if necessary, adjust the prior distributions for the model parameters.
- In the "MCMC" tab, set the chain length (e.g., 50,000,000) and the frequency of logging.
- Generate the BEAST XML file.
- Run BEAST:
 - Load the generated XML file into BEAST and run the analysis. This may take a significant amount of time depending on the dataset size and MCMC chain length.
- Analyze the Output:
 - Load the .log file into Tracer to check for convergence of the MCMC chains (Effective Sample Size > 200 for all parameters) and to view the posterior distributions of the parameters.
 - Use TreeAnnotator to summarize the posterior distribution of trees into a single maximum clade credibility (MCC) tree.
- Visualize the Tree:
 - Open the MCC tree in FigTree to visualize the phylogeny, node ages, and other annotations.



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Bayesian phylogenetic analysis workflow.

Quantitative Data on ST93 Dissemination in Australia

While detailed, publicly available datasets on ST93 prevalence are limited, several studies provide insights into its distribution.

Prevalence of MRSA in Australia (including ST93):

Year(s)	Region	MRSA Proportion among S. aureus	Notes	Reference
2006	National	16.0%	ST93-MRSA-IV was the predominant CA-MRSA clone in New South Wales/Australian Capital Territory and Queensland/Northern Territory.	[8]
2015-2023	National	Ranged from 10.2% in Tasmania to 36.4% in the Northern Territory in 2023.	A general downward trend in MRSA rates was observed in most states since 2015.	[9]
2016-2017	National	19% of S. aureus bacteremia cases were MRSA.	The national rate of S. aureus bacteremia was 0.76 cases per 10,000 days of patient care.	[10]
1993-2012	Northern Territory (Indigenous Communities)	Methicillin resistance increased from 7% to 24%.	[11]	

Note: These figures represent overall MRSA prevalence, of which ST93 is a significant, but not the sole, component. Obtaining precise, longitudinal data for ST93 prevalence remains a challenge.

Conclusion

The genomic epidemiology methods outlined in these application notes provide a powerful framework for tracking the dissemination of *S. aureus* ST93. By combining whole-genome sequencing with advanced bioinformatic analyses, researchers can gain unprecedented insights into the evolution and spread of this important pathogen. This knowledge is essential for developing effective strategies to mitigate its impact on public health.

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- To cite this document: BenchChem. [Application Notes and Protocols for Genomic Epidemiology of Staphylococcus aureus ST93]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207480#genomic-epidemiology-methods-for-tracking-st93-dissemination>]

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